[1-(4-methylbenzyl)-1H-benzimidazol-2-yl](phenyl)methanol
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Overview
Description
The compound {1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL is a complex organic molecule that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the Phenylmethanol Group: This step involves the reaction of the benzodiazole intermediate with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Addition of the 4-Methylphenylmethyl Group: The final step involves the alkylation of the benzodiazole derivative with 4-methylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL: can undergo various chemical reactions, including:
Oxidation: The phenylmethanol group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzodiazole core can be reduced to a dihydrobenzodiazole using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Nitro or halogenated benzodiazole derivatives.
Scientific Research Applications
{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to the receptor and altering its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL: can be compared with other benzodiazole derivatives, such as:
1H-Benzimidazole: Known for its antifungal and antiparasitic activities.
1H-Benzotriazole: Used as a corrosion inhibitor and in photographic chemicals.
1H-Benzothiazole: Investigated for its anticancer and antimicrobial properties.
The uniqueness of {1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H20N2O |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]-phenylmethanol |
InChI |
InChI=1S/C22H20N2O/c1-16-11-13-17(14-12-16)15-24-20-10-6-5-9-19(20)23-22(24)21(25)18-7-3-2-4-8-18/h2-14,21,25H,15H2,1H3 |
InChI Key |
JEPAZAIGYPIKOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)O |
Origin of Product |
United States |
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